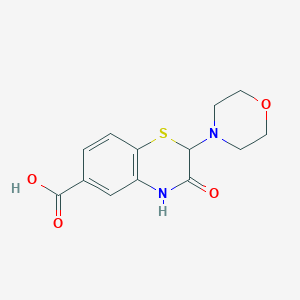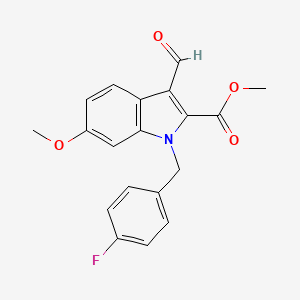
2-morpholin-4-yl-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Morpholin-4-yl-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid is a complex organic compound belonging to the class of benzothiazines
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-morpholin-4-yl-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid typically involves multiple steps, starting with the construction of the benzothiazine core. One common approach is the cyclization of 2-aminothiophenol with chloroacetic acid in the presence of a base to form the benzothiazine ring
Industrial Production Methods
In an industrial setting, the synthesis of this compound may be optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions is carefully controlled to maximize efficiency and minimize waste.
Analyse Chemischer Reaktionen
Types of Reactions
2-Morpholin-4-yl-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be used to modify the compound's structure and properties.
Substitution: : Substitution reactions can introduce new substituents at specific positions on the benzothiazine ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, each with unique chemical and physical properties.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its structural features make it a versatile intermediate in organic synthesis.
Biology
In biological research, 2-morpholin-4-yl-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid may be studied for its potential biological activities, such as antimicrobial, antiviral, and anti-inflammatory properties.
Medicine
In the medical field, this compound could be explored for its therapeutic potential. Its unique structure may allow it to interact with specific biological targets, leading to the development of new drugs.
Industry
In industry, this compound may find applications in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Wirkmechanismus
The mechanism by which 2-morpholin-4-yl-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid exerts its effects depends on its molecular targets and pathways. For example, if used as a drug, it may bind to specific receptors or enzymes, leading to a cascade of biological responses. The exact mechanism would need to be elucidated through detailed biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Apixaban: : A direct factor Xa inhibitor used as an anticoagulant[_{{{CITATION{{{_2{CAS 545445-44-1 5,6-Dihydro-3- (4-morpholinyl)-1- 4- (2-oxo-1 ....
Indole derivatives: : Various bioactive compounds with applications in medicine and biology.
Uniqueness
2-Morpholin-4-yl-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid is unique due to its combination of morpholine, benzothiazine, and carboxylic acid groups, which may confer distinct chemical and biological properties compared to similar compounds.
Eigenschaften
IUPAC Name |
2-morpholin-4-yl-3-oxo-4H-1,4-benzothiazine-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4S/c16-11-12(15-3-5-19-6-4-15)20-10-2-1-8(13(17)18)7-9(10)14-11/h1-2,7,12H,3-6H2,(H,14,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQPXXBRCYCQCGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2C(=O)NC3=C(S2)C=CC(=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(4-chlorophenyl)sulfonyl]-1-ethyl-1H-indole-2-carboxylic acid](/img/structure/B7879624.png)
![({[5-Methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfonyl)acetic acid](/img/structure/B7879633.png)
![1-{[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]methyl}piperidine-4-carboxylic acid](/img/structure/B7879639.png)
![[(1'-Acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4'-piperidin]-6-yl)oxy]acetic acid](/img/structure/B7879653.png)
![3-(Acetylamino)-4-[(4-methylphenyl)thio]benzoic acid](/img/structure/B7879659.png)
![(2-Benzyl-1-methyl-3-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-4-yl)acetic acid](/img/structure/B7879671.png)
![11-Oxo-10-[4-(trifluoromethyl)benzyl]-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylic acid](/img/structure/B7879675.png)
![2-[(2-fluorobenzyl)thio]-3H-imidazo[4,5-c]pyridine](/img/structure/B7879676.png)
![7-[(4-Carboxypiperidin-1-yl)sulfonyl]-2-methyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid](/img/structure/B7879677.png)
![N-[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonothioyl]glycine](/img/structure/B7879688.png)

![3-[(1-acetyl-5-bromo-2,3-dihydro-1H-indol-6-yl)sulfonyl]propanoic acid](/img/structure/B7879701.png)
![Propionic acid, 3-(benzo[1,2,5]oxadiazole-4-sulfonylamino)-](/img/structure/B7879707.png)
